![molecular formula C19H22N10 B2509675 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2415574-19-3](/img/structure/B2509675.png)

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

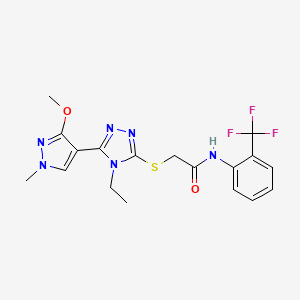

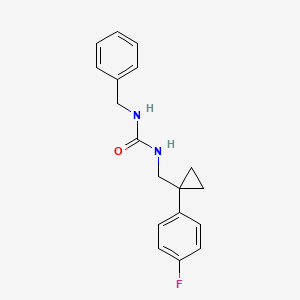

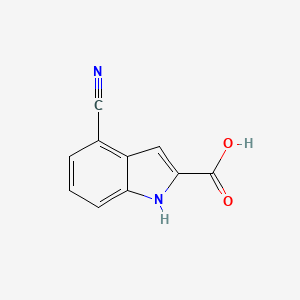

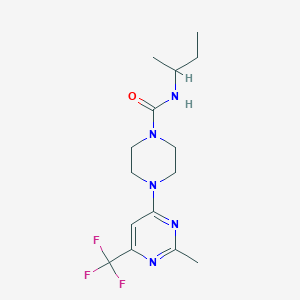

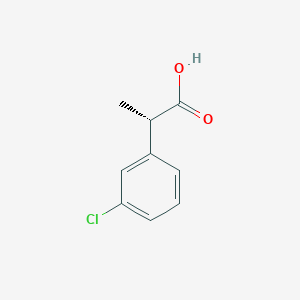

The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine” is a heterocyclic compound. It contains multiple rings including pyrazole, triazole, and pyrimidine . These types of compounds are known to have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound involves multiple rings including a pyrazole ring, a triazole ring, and a pyrimidine ring . The exact structure would need to be determined through techniques such as X-ray crystallography, but such data is not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase IV Inhibitors

Pyrimidine derivatives have been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors, which are a target for the treatment of type 2 diabetes mellitus. Research on these compounds focuses on inhibiting GLP-1 and GIP degradation by DPP IV, aiming to promote insulin secretion without affecting the protease's activity on other substrates or disturbing DPP IV's interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).

Optical Sensors

Compounds containing pyrimidine derivatives are also significant in the synthesis of optical sensors. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their applications beyond biology and medicine into materials science (Jindal & Kaur, 2021).

Cytochrome P450 Isoform Inhibitors

Pyrimidine derivatives have been evaluated for their selectivity as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, crucial for predicting drug-drug interactions. These studies are fundamental in drug development, aiming to decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Heterocyclic N-Oxide Molecules

Research into heterocyclic N-oxide molecules, including pyrimidine derivatives, demonstrates their importance in organic synthesis, catalysis, and drug applications. These compounds exhibit potent anticancer, antibacterial, and anti-inflammatory activities, showcasing the broad applicability of pyrimidine derivatives in medicinal chemistry (Li et al., 2019).

Antibacterial Activity against Staphylococcus aureus

Pyrimidine derivatives, particularly those containing triazole and triazolo[4,3-b]pyridazin motifs, have been identified as promising candidates for developing novel anti-S. aureus agents. These compounds offer potential for broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

DNA Minor Groove Binders

The exploration of DNA minor groove binders, including those based on pyrimidine derivatives, highlights their utility in designing drugs targeting DNA interactions. These studies provide a foundation for rational drug design based on DNA sequence recognition and binding properties (Issar & Kakkar, 2013).

Eigenschaften

IUPAC Name |

6-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N10/c1-13-10-14(2)29(24-13)19-11-18(21-15(3)22-19)27-8-6-26(7-9-27)17-5-4-16-23-20-12-28(16)25-17/h4-5,10-12H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBCHIZQYAYOGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NN5C=NN=C5C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)

![N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509593.png)

![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)

![(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)

![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)

![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)